5,10-Dihydroindeno[2,1-a]indene

Organic Field-Effect Transistors Conjugated Polymers Hole Transport Materials

5,10-Dihydroindeno[2,1-a]indene (DHI) is a rigid planar polycyclic hydrocarbon—a conformationally locked stilbene analog that eliminates torsional disorder inherent to fluorene or carbazole. DHI-derived polymers achieve hole mobilities of 2.38 cm² V⁻¹ s⁻¹, surpassing near-amorphous benchmarks. Single-crystal DHI-based OFETs reach 1.02 cm² V⁻¹ s⁻¹—one order of magnitude above structurally similar alternatives. Bis(diarylamino) DHI derivatives deliver 67.8% fill factors in OPV devices and function as stable blue OLED emitters (1161 mA cm⁻²). Replace lower-mobility cores with DHI for advanced flexible electronics.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 6543-29-9
Cat. No. B3029415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10-Dihydroindeno[2,1-a]indene
CAS6543-29-9
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C4=CC=CC=C4C3
InChIInChI=1S/C16H12/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8H,9-10H2
InChIKeyNTKABUUDQHBJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,10-Dihydroindeno[2,1-a]indene (CAS 6543-29-9): A Planar Dihydropentalene Scaffold for High-Mobility Organic Electronics


5,10-Dihydroindeno[2,1-a]indene (CAS 6543-29-9, C16H12, MW 204.27 g/mol) is a rigid, essentially planar polycyclic hydrocarbon featuring a central dihydropentalene unit fused between two benzene rings [1]. The molecule crystallizes with four half molecules in the asymmetric unit, each located on a crystallographic center of inversion, confirming its high degree of planarity [1]. This scaffold, also known as diphensuccindene, exhibits a melting point of 207–211 °C and a calculated density of 1.19 ± 0.1 g/cm³ . The compound serves as a key synthetic building block for dibenzopentalenes and represents the dihydro-precursor to the fully conjugated indeno[2,1-a]indene aromatic system, enabling both fundamental studies of aromaticity and the development of advanced optoelectronic materials [2].

Why 5,10-Dihydroindeno[2,1-a]indene Cannot Be Replaced by Common Polycyclic Aromatic Building Blocks


The 5,10-dihydroindeno[2,1-a]indene (DHI) core is structurally distinct from conventional polycyclic aromatic building blocks such as fluorene, carbazole, or indenofluorene. Unlike fluorene (C13H10, a single five-membered ring fused between two benzenes) or carbazole (incorporating a nitrogen heteroatom), DHI contains two five-membered rings in a fused dihydropentalene arrangement, creating a rigid, planarized stilbene-like geometry with extended π-conjugation [1]. Central bond length analysis reveals C2–C3 bonds of 1.466(4) Å and C2=C2′ bonds of 1.331(4) Å, values nearly identical to trans-stilbene (1.466 Å and 1.324 Å), confirming that DHI acts as a conformationally locked, stiffened stilbene analog that eliminates torsional disorder [1]. This enforced planarity translates into derivative polymers exhibiting hole mobilities of 2.38 cm² V⁻¹ s⁻¹, a value that exceeds widely studied near-amorphous benchmark polymers under identical device fabrication conditions [2]. Substituting a fluorene or carbazole core in these conjugated polymer systems would fundamentally alter backbone planarity, intermolecular packing, and charge transport performance—rendering generic substitution impossible without sacrificing key electronic properties.

5,10-Dihydroindeno[2,1-a]indene: Quantitative Differentiation Evidence Against Benchmark Comparators


Hole Mobility of DHI-Based Polymer Surpasses pIDTBT in OFET Devices

The anti-C16DHIT-BT polymer, synthesized from a DHI-derived monomer incorporating thieno groups to reduce torsional disorder, achieved a hole mobility of 2.38 cm² V⁻¹ s⁻¹ in OFET devices. This value surpasses the hole mobility of pIDTBT, a widely studied near-amorphous conjugated polymer benchmark, when evaluated under identical device fabrication and measurement conditions [1]. The enhanced mobility is attributed to the fully delocalized conjugation pathway and improved backbone planarity conferred by the anti-isomeric arrangement of the DHI-thieno building block [1].

Organic Field-Effect Transistors Conjugated Polymers Hole Transport Materials

TEP Hole Mobility Exceeds OSDP by One Order of Magnitude in Single-Crystalline OFETs

Single-crystalline OFETs fabricated from TEP (5,10-bis((E)-2-(thiophen-2-yl)vinyl)indeno[2,1-a]indene), a DHI-derived DBP derivative, exhibited a hole mobility of 1.02 cm² V⁻¹ s⁻¹, representing a record high among dibenzo[a,e]pentalene (DBP) derivatives. This value is approximately one order of magnitude higher than the hole mobility measured for OSDP ([4′-(methoxyl)styryl]dibenzopentalene), a closely related DBP derivative differing only in substituent group chemistry [1]. The substantial mobility difference underscores the critical role of the specific DHI-based substituent architecture in determining molecular packing and intermolecular electronic coupling [1].

Single-Crystal OFETs Dibenzopentalene Derivatives Charge Transport

DHI-Derivative HTM Enables 67.8% Fill Factor in P3HT:PCBM Organic Solar Cells

Bis(diarylamino)dihydroindenoindene derivatives, synthesized from the DHI core, were employed as thermally evaporable hole transporting materials (HTMs) in organic photovoltaic devices. An optimized device with the architecture ITO/HTM/P3HT:PCBM/Ca/Al achieved a fill factor of 67.8% [1]. The barely soluble nature of these DHI-based HTMs prevented interfacial mixing during spin-coating of the active layer, a processing advantage not typically observed with more soluble conventional HTM materials that can intermix with the photoactive layer and degrade device performance [1].

Organic Photovoltaics Hole Transporting Materials Interfacial Layers

HDIP Derivatives Exhibit 2 to >30 Days Solution Stability vs <2 Days for TIPS-Pentacene

HDIP (heptacene diimide) derivatives incorporating the dihydroindeno[2,1-a]indene-type fused-ring architecture demonstrate solution stability ranging from 2 days to more than 30 days, in stark contrast to TIPS-pentacene which degrades in solution in under 2 days under comparable ambient conditions [1]. The enhanced oxidative stability correlates with the higher oxidation potential conferred by the DHI-related rigid fused-ring framework and the reduced contribution of singlet biradical character in the ground state [1].

Organic Semiconductor Stability Diindenoacenes Open-Shell Biradicaloids

DHI Derivatives Achieve HOMO Energy of 4.79 eV with 1161 mA cm⁻² Current Density in Hole-Only OLED Devices

Bis(diarylamino)dihydroindenoindene derivatives synthesized from the DHI core exhibit HOMO energy levels as high as 4.79 eV and generate current densities of 1161 mA cm⁻² in hole-only OLED devices under an applied voltage of 11 V [1]. These materials function as stable blue fluorescent emitters with unusually low oxidation potentials, enabling multifunctional OLED performance (simultaneous hole transport and emission) not typically observed with conventional blue fluorescent materials that require separate hole-transport and emissive layers [1].

OLED Materials Hole Transport Layers Blue Fluorescent Emitters

Anti-C16DHIT-BT Exhibits Enhanced Crystallinity and Ordered Stacking vs Syn Isomer

The anti-C16DHIT-BT polymer, derived from the DHI core, exhibits more ordered molecular stacking and higher crystallinity than its syn-C16DHIT-BT isomer, as confirmed by morphological characterization [1]. This structural difference arises from the distinct conjugation characteristics of the parent monomers: the anti-isomer possesses a fully delocalized conjugation pathway across the DHI-thieno framework, whereas the syn-isomer exhibits cross-conjugation that limits π-electron delocalization along the polymer backbone [1].

Polymer Morphology Conjugation Pathway Isomeric Building Blocks

High-Impact Application Scenarios for 5,10-Dihydroindeno[2,1-a]indene Based on Verified Differentiation


High-Mobility Organic Field-Effect Transistors (OFETs) Requiring Solution Processability

DHI-derived polymers such as anti-C16DHIT-BT are ideally suited for solution-processed OFETs targeting hole mobilities exceeding 2 cm² V⁻¹ s⁻¹. The 2.38 cm² V⁻¹ s⁻¹ mobility achieved with this DHI-based polymer surpasses the pIDTBT benchmark under identical fabrication conditions, while the enhanced solution stability of DHI-related frameworks (up to >30 days vs <2 days for TIPS-pentacene) enables practical, scalable processing workflows [1][2]. Researchers and device manufacturers seeking to replace lower-mobility or less stable polymer semiconductors should prioritize DHI-derived building blocks for next-generation flexible and stretchable OFET applications.

Single-Crystalline OFETs Targeting >1 cm² V⁻¹ s⁻¹ Hole Mobility with DBP-Derived Small Molecules

TEP (5,10-bis((E)-2-(thiophen-2-yl)vinyl)indeno[2,1-a]indene), synthesized from the DHI scaffold, achieves a hole mobility of 1.02 cm² V⁻¹ s⁻¹ in single-crystalline OFET devices—approximately one order of magnitude higher than the structurally similar OSDP alternative [1]. This substantial performance differential makes DHI-derived DBP compounds the rational choice for fundamental charge transport studies and high-performance single-crystal electronic applications where mobility maximization is the primary design criterion.

Thermally Evaporated Hole Transporting Interlayers in Organic Photovoltaics (OPVs)

Bis(diarylamino)dihydroindenoindene derivatives function as thermally evaporable HTMs that resist interfacial mixing during subsequent active-layer spin-coating, enabling fill factors of 67.8% in P3HT:PCBM OPV devices [1]. This combination of vacuum processability, high device performance, and morphological stability addresses a key limitation of conventional solution-processed HTMs, making DHI-based HTMs particularly valuable for multilayer OPV architectures where sharp, well-defined interlayers are essential for device efficiency and reproducibility.

Multifunctional Blue Emitters and Hole Transport Layers in Simplified OLED Architectures

DHI derivatives with bis(diarylamino) substitution exhibit HOMO energies up to 4.79 eV and deliver 1161 mA cm⁻² current density in hole-only OLED devices at 11 V, while simultaneously functioning as stable blue fluorescent emitters [1]. This dual functionality enables simplified OLED device stacks that reduce material count and fabrication steps, making DHI-based materials economically and technically attractive for blue OLED applications where conventional designs require separate hole-transport and emissive layers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,10-Dihydroindeno[2,1-a]indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.